molecular formula C11H16ClNO2 B1421553 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride CAS No. 1188263-98-0

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride

Cat. No.: B1421553
CAS No.: 1188263-98-0
M. Wt: 229.7 g/mol
InChI Key: XQENAIIRAPISOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride: is a synthetic organic compound with a molecular formula of C11H15NO2·HCl It belongs to the class of benzoxazocines, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride typically involves the following steps:

    Formation of the Benzoxazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazocine core. This can be achieved through a series of condensation and cyclization reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride can be compared with other benzoxazocine derivatives:

  • Similar Compounds

    • 10-hydroxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
    • 10-ethoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
  • Uniqueness: : The presence of the methoxy group at the 10th position imparts unique chemical and biological properties to the compound, distinguishing it from other derivatives.

Properties

IUPAC Name

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10;/h2,4-5,12H,3,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQENAIIRAPISOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-98-0
Record name 2H-1,5-Benzoxazocine, 3,4,5,6-tetrahydro-10-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Reactant of Route 2
Reactant of Route 2
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Reactant of Route 3
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Reactant of Route 4
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Reactant of Route 5
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Reactant of Route 6
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.